(E)-9-Oxodec-2-enoic acid

Description

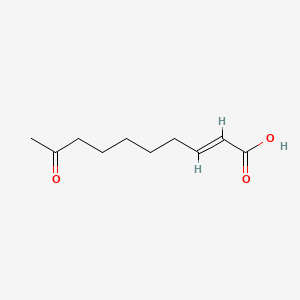

Structure

3D Structure

Properties

IUPAC Name |

(E)-9-oxodec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8H,2-5,7H2,1H3,(H,12,13)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJRDZMWIAYEMM-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334-20-3, 2575-01-1 | |

| Record name | Queen substance | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Keto-2-decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002575011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-OXO-2-DECENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618LR3X900 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2E)-9-Oxo-2-decenoic Acid: Properties, Protocols, and Potential Therapeutic Pathways

For Immediate Release

This technical whitepaper provides a comprehensive overview of the core properties of (2E)-9-Oxo-2-decenoic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. Herein, we detail its physicochemical characteristics, established biological functions, and putative signaling pathways, supported by experimental methodologies and quantitative data.

Core Physicochemical Properties

(2E)-9-Oxo-2-decenoic acid, also widely known as Queen Bee Acid or 9-ODA, is a medium-chain oxo fatty acid.[1] Its fundamental properties are summarized in the table below, compiled from various chemical databases and literature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O₃ | [1][2] |

| Molecular Weight | 184.23 g/mol | [1][2] |

| CAS Number | 334-20-3 | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 54.5-55.5 °C | [3][4] |

| Boiling Point | 80-100 °C at 0.001 Torr | [4] |

| Predicted pKa | 4.78 ± 0.10 | [4] |

| Predicted LogP | 1.6 - 2.17 | [1][5] |

| Solubility | Soluble in organic solvents. | |

| Synonyms | Queen substance, 9-Oxo-2E-decenoic acid, (E)-9-oxodec-2-enoic acid | [1][2][6] |

Established Biological Role: A Keystone Pheromone

The most well-documented biological function of 9-ODA is its role as the primary component of the queen honeybee (Apis mellifera) mandibular pheromone (QMP).[6] This pheromone is critical for maintaining the social hierarchy and reproductive stability of the honeybee colony.

Key Functions in Honeybee Colonies:

-

Inhibition of Worker Ovary Development: 9-ODA acts as a primer pheromone, physiologically suppressing the development of ovaries in worker bees, thus ensuring the queen's reproductive dominance.[6]

-

Queen Rearing Inhibition: The presence of 9-ODA, as part of the QMP, inhibits worker bees from constructing new queen cells.

-

Drone Attraction: It functions as a sex attractant, luring male drones to the queen during her nuptial flights for mating.[6]

-

Social Cohesion: The distribution of QMP throughout the hive via social grooming and food exchange (trophallaxis) signals the queen's presence and health, contributing to colony stability.

The specific receptor for 9-ODA in honeybees has been identified as the odorant receptor AmOr11, which exhibits a high affinity for the molecule.

Potential Therapeutic Applications in Mammalian Systems

While research on 9-ODA in mammalian systems is still emerging, studies on royal jelly, of which 9-ODA is a key constituent, and structurally similar fatty acids, suggest promising therapeutic potential in neurogenesis and immunomodulation.

Neurogenesis and Neuroprotection

Royal jelly has been shown to promote the neurogenesis of neural stem/progenitor cells.[5] This effect is largely attributed to its unique fatty acid components, including the structurally related 10-hydroxy-2-decenoic acid (10-HDA).[2][3][5][6] These compounds are believed to act as catalysts for neurogenesis by promoting brain-derived neurotrophic factor (BDNF).[1] Although direct studies on 9-ODA are pending, its presence in royal jelly suggests it may contribute to these neuroprotective and neurogenic properties.

Further research is required to isolate the specific effects of (2E)-9-Oxo-2-decenoic acid on mammalian neural stem cell proliferation and differentiation and to elucidate the underlying signaling pathways.

Immunomodulatory and Anti-inflammatory Effects

There is growing evidence that oxo-fatty acids can exert significant anti-inflammatory effects. A study on 8-oxo-9-octadecenoic acid, a structurally analogous compound, demonstrated potent anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophage cells.[7][8] The observed mechanism involved the downregulation of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[7] This was achieved through the inhibition of key inflammatory signaling cascades.

Based on this evidence, a putative anti-inflammatory mechanism for 9-ODA in mammalian macrophages can be proposed, as illustrated in the following diagram.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. neuroregulatory-effect-of-royal-jelly - Ask this paper | Bohrium [bohrium.com]

- 4. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Royal jelly - Wikipedia [en.wikipedia.org]

- 6. Royal jelly and its unique fatty acid, 10-hydroxy-trans-2-decenoic acid, promote neurogenesis by neural stem/progenitor cells in vitro | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and History of 9-Oxo-2-decenoic Acid: A Technical Guide

Authored by: Gemini AI

Abstract: This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to 9-Oxo-2-decenoic acid (9-ODA). It is intended for researchers, scientists, and drug development professionals interested in the biological activity and historical context of this pivotal semiochemical. This document details the initial isolation and synthesis of 9-ODA, presents its physicochemical and biological properties in structured tables, outlines key experimental methodologies, and illustrates its primary signaling pathway.

Discovery and Historical Context

The story of 9-Oxo-2-decenoic acid (9-ODA) is intrinsically linked to the study of social insects, particularly the honey bee (Apis mellifera). In the mid-20th century, researchers were keenly interested in the chemical signals that govern the complex social structure of honey bee colonies.

The "Queen Substance"

Dr. Colin G. Butler of the Rothamsted Experimental Station was a pioneer in this field. Through a series of elegant experiments in the 1950s, he demonstrated that a chemical substance produced by the queen bee was responsible for inhibiting the development of ovaries in worker bees and preventing them from rearing new queens. This undiscovered compound was aptly named "queen substance." Butler's work showed that the substance was produced in the queen's mandibular glands and spread throughout the colony via contact and food sharing (trophallaxis).

Isolation, Identification, and Synthesis

The chemical identity of the queen substance was unveiled in the early 1960s through the collaborative work of R.K. Callow and N.C. Johnston. They, along with Butler, successfully isolated the active compound from the mandibular glands of queen bees. In 1960, Callow and Johnston reported the chemical constitution and synthesis of the queen substance, identifying it as 9-Oxo-2-decenoic acid. A subsequent paper by Butler, Callow, and Johnston in 1961 provided further details on the isolation and synthesis, confirming that the synthetic compound had the same biological activity as the natural substance.[1][2] This marked a significant milestone in chemical ecology and the understanding of pheromonal communication.

A Multifaceted Pheromone

Subsequent research has revealed that 9-ODA is the main component of the more complex queen mandibular pheromone (QMP), a blend of several compounds that act synergistically to regulate colony cohesion and reproduction.[1] 9-ODA itself is a multifunctional pheromone, acting as:

-

A primer pheromone: Physiologically inhibiting ovary development in worker bees.

-

A releaser pheromone: Attracting worker bees to the queen to form a retinue and lick and groom her, thus facilitating the distribution of the pheromone.

-

A sex attractant: Attracting drones (male bees) to the queen during her nuptial flights.

Quantitative Data

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₃ | [3][4] |

| Molecular Weight | 184.23 g/mol | [3][4] |

| Melting Point | 54.5–55.5 °C | [1][5] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Physical State | Solid | [3] |

Biological Activity and Concentration

| Parameter | Value | Organism/System | Source |

| AmOr11 Receptor EC₅₀ | 280 ± 31 nM | Apis mellifera (drones) | [6] |

| Concentration in Mandibular Glands (Virgin Queens) | ~124.5 µg per queen | Apis mellifera | [7] |

| Concentration in Mandibular Glands (Drone-Laying Queens) | ~139.2 µg per queen | Apis mellifera | [7] |

| Concentration in Mandibular Glands (Naturally Mated Queens) | ~160.0 µg per queen | Apis mellifera | [7] |

Experimental Protocols

Historical Isolation and Synthesis

Isolation of Natural 9-Oxo-2-decenoic Acid (Butler, Callow, and Johnston, 1961)

-

Dissection: Careful removal of the mandibular glands from a large number of queen bees.

-

Extraction: The glands were likely homogenized and extracted with an organic solvent such as ether or ethanol to dissolve the lipid-soluble pheromones.

-

Purification: The crude extract would have undergone several purification steps, likely including solvent partitioning and chromatography (e.g., column chromatography) to separate the active compound from other lipids and cellular debris.

-

Bioassay-Guided Fractionation: At each stage of purification, the resulting fractions would have been tested for their biological activity (i.e., inhibition of worker ovary development) to guide the isolation of the pure "queen substance."

Synthesis of 9-Oxo-2-decenoic Acid (Callow and Johnston, 1960)

The first reported synthesis of 9-ODA confirmed its chemical structure. A common synthetic route starts from azelaic acid.[5] The general steps are as follows:

-

Starting Material: Azelaic acid, a nine-carbon dicarboxylic acid.

-

Chain Modification: A series of reactions to convert one of the carboxylic acid groups into a methyl ketone.

-

Introduction of the Double Bond: A reaction, such as a condensation reaction with malonic acid, to introduce the α,β-unsaturated carboxylic acid functionality.[5]

A more detailed workflow for a plausible synthesis route is depicted below.

Characterization of the 9-ODA Receptor (AmOr11)

The identification of the specific olfactory receptor for 9-ODA in honey bees was a significant advancement. The following protocol outlines the key steps used to functionally characterize the AmOr11 receptor.

Heterologous Expression in Xenopus Oocytes and Two-Electrode Voltage Clamp Electrophysiology

-

cRNA Synthesis:

-

The coding sequence of the candidate odorant receptor gene (AmOr11) and the co-receptor (AmOr2) are cloned into transcription vectors.

-

Capped complementary RNA (cRNA) is synthesized in vitro from the linearized plasmids using a commercial transcription kit.

-

The integrity and concentration of the synthesized cRNA are verified by gel electrophoresis and spectrophotometry.

-

-

Oocyte Preparation and Injection:

-

Oocytes are surgically removed from a female Xenopus laevis frog.

-

The follicular membrane is removed by enzymatic digestion (e.g., with collagenase).

-

Stage V-VI oocytes are selected and injected with a mixture of AmOr11 and AmOr2 cRNA.

-

Injected oocytes are incubated for 3-7 days to allow for receptor expression in the oocyte membrane.

-

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

An injected oocyte is placed in a recording chamber and continuously perfused with a standard saline buffer (e.g., ND96).

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte. The membrane potential is held at a constant voltage (e.g., -70 mV).

-

Solutions of 9-ODA and other test compounds are prepared in the saline buffer and applied to the oocyte for a defined duration.

-

The inward current generated by the influx of ions through the activated receptor-channel complex is recorded.

-

Dose-response curves are generated by applying a range of 9-ODA concentrations to determine the EC₅₀ (the concentration that elicits a half-maximal response).

-

Signaling Pathways

The perception of 9-ODA in male honey bees (drones) is initiated by the binding of the molecule to a specific olfactory receptor, AmOr11, located in the antennae. Insect olfactory receptors are ligand-gated ion channels, typically composed of a specific odorant-binding subunit (like AmOr11) and a conserved co-receptor (Orco, known as AmOr2 in honey bees). The activation of this receptor complex initiates a downstream signaling cascade.

The Olfactory Signaling Cascade

While the precise downstream signaling components for AmOr11 have not been fully elucidated, the general mechanism for G-protein-coupled olfactory signaling in insects provides a likely model:

-

Ligand Binding: 9-ODA binds to the AmOr11/AmOr2 receptor complex.

-

Receptor Activation: Ligand binding induces a conformational change in the receptor complex.

-

G-Protein Activation: The activated receptor interacts with a heterotrimeric G-protein, causing the exchange of GDP for GTP on the Gα subunit.

-

Effector Enzyme Activation: The activated Gα subunit dissociates and activates an effector enzyme, most commonly adenylyl cyclase.

-

Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Gating: cAMP binds to and opens a cyclic nucleotide-gated (CNG) ion channel.

-

Depolarization: The opening of the CNG channel allows for an influx of cations (primarily Ca²⁺ and Na⁺), leading to the depolarization of the olfactory receptor neuron's membrane.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the antennal lobe of the bee's brain for processing.

Conclusion

The discovery and characterization of 9-Oxo-2-decenoic acid represent a landmark achievement in the field of chemical ecology. From its initial conceptualization as the elusive "queen substance" to its identification and synthesis, 9-ODA has provided profound insights into the chemical basis of social organization in honey bees. The subsequent identification of its specific receptor, AmOr11, has opened new avenues for understanding the molecular mechanisms of olfaction. This technical guide serves as a repository of this historical and scientific journey, providing valuable data and methodological context for future research in pheromone biology, neuroethology, and the development of novel pest management strategies.

References

- 1. chembk.com [chembk.com]

- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 3. larodan.com [larodan.com]

- 4. 9-Oxo-2-decenoic acid, (2E)- | C10H16O3 | CID 1713086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. (2E)-9-oxodec-2-enoic acid | CAS#:29282-32-4 | Chemsrc [chemsrc.com]

An In-depth Technical Guide on the Natural Sources of (2E)-9-Oxodec-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-9-Oxodec-2-enoic acid (9-ODA), a vital semiochemical, is a naturally occurring fatty acid with significant biological activity. Primarily known as the main component of the queen honey bee (Apis mellifera) mandibular pheromone (QMP), 9-ODA plays a crucial role in regulating the complex social structure of the honey bee colony. Its functions include the suppression of ovary development in worker bees, ensuring the queen's reproductive dominance, and acting as a sex attractant for drones during mating flights. This guide provides a comprehensive overview of the natural sources of 9-ODA, detailed experimental protocols for its analysis, and an exploration of the signaling pathways it modulates, tailored for professionals in research and drug development.

Primary Natural Source: The Honey Bee Queen Mandibular Gland

The principal natural source of (2E)-9-oxodec-2-enoic acid is the mandibular glands of the queen honey bee. This pheromone is a key component of the broader Queen Mandibular Pheromone (QMP) blend, which orchestrates a range of behaviors and physiological responses within the colony.

Quantitative Analysis of 9-ODA in Queen Mandibular Glands

The concentration of 9-ODA in the mandibular glands of queen honey bees can vary depending on their reproductive status. Research has shown that the absolute amounts of 9-ODA are a critical indicator of a queen's presence and reproductive capacity.

| Queen Type | Mean 9-ODA (μg ± SE) |

| Virgin | 124.5 ± 84.0 |

| Drone-laying | 139.2 ± 88.4 |

| Naturally Mated | 160.0 ± 75.2 |

Table 1: Quantitative data of (2E)-9-oxodec-2-enoic acid content in the mandibular glands of different queen honey bee types.

(2E)-9-Oxodec-2-enoic Acid in Royal Jelly

While the mandibular glands are the primary production site, 9-ODA and its precursor, 9-hydroxydec-2-enoic acid (9-HDA), are also found in royal jelly. Royal jelly is a protein-rich secretion from the hypopharyngeal and mandibular glands of young worker bees and serves as the primary food for the queen bee and young larvae. The concentration of 9-ODA in royal jelly is generally lower than that of 9-HDA.

Experimental Protocols

Accurate quantification of 9-ODA from natural sources is critical for research and potential applications. The following are detailed methodologies for the extraction and analysis of 9-ODA.

Extraction of 9-ODA from Queen Bee Mandibular Glands

Objective: To isolate 9-ODA and other fatty acids from the mandibular glands of queen honey bees.

Materials:

-

Queen honey bees

-

Dissecting tools (forceps, scissors)

-

Glass vials

-

Hexane

-

Methanol

-

Internal standard (e.g., heptadecanoic acid)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Dissect the mandibular glands from the head of the queen bee under a stereomicroscope.

-

Place the glands in a 2 mL glass vial.

-

Add 500 µL of a 1:1 (v/v) mixture of hexane and methanol.

-

Add a known amount of internal standard.

-

Homogenize the tissue using a micro-pestle or by vortexing vigorously for 2 minutes.

-

Centrifuge the vial at 3000 rpm for 10 minutes to pellet the tissue debris.

-

Carefully transfer the supernatant to a new glass vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

The dried extract is now ready for derivatization and analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the amount of 9-ODA in the extracted sample.

Derivatization (Esterification to Fatty Acid Methyl Esters - FAMEs):

-

To the dried extract, add 200 µL of 14% boron trifluoride in methanol (BF3-methanol).

-

Seal the vial and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 1 mL of distilled water.

-

Vortex for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

GC-MS Parameters:

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 5°C/min to 250°C, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-450.

-

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Royal Jelly

Objective: To quantify the amount of 9-ODA in royal jelly.

Sample Preparation:

-

Homogenize 1 gram of royal jelly in 5 mL of methanol.

-

Add a known amount of an appropriate internal standard (e.g., a deuterated analog of 9-ODA).

-

Vortex for 5 minutes.

-

Centrifuge at 5000 rpm for 15 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Parameters:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient:

-

Start with 5% B, hold for 1 minute.

-

Linearly increase to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 9-ODA and the internal standard.

-

Signaling Pathways and Logical Relationships

Drone Attraction Signaling Pathway

(2E)-9-oxodec-2-enoic acid acts as a long-range sex pheromone, attracting drones to virgin queens for mating. The olfactory signal is detected by a specific odorant receptor, AmOr11, located on the antennae of drones.

Worker Bee Ovary Suppression Pathway

In worker bees, 9-ODA acts as a primer pheromone to suppress ovary development, thereby maintaining the queen's reproductive monopoly. This is a complex process involving the interplay of hormones like juvenile hormone (JH) and vitellogenin (Vg), a yolk precursor protein. The transcription factor Krüppel-homolog 1 (Kr-h1) is a key downstream effector of JH signaling.

Experimental Workflow for 9-ODA Analysis

The overall workflow for the analysis of (2E)-9-oxodec-2-enoic acid from natural sources involves several key steps from sample collection to data analysis.

Conclusion

(2E)-9-Oxodec-2-enoic acid, as the primary active component of the queen honey bee mandibular pheromone, is a molecule of immense biological importance. Understanding its natural sources, mastering the techniques for its quantification, and elucidating the signaling pathways it governs are crucial for fundamental research in chemical ecology and have potential applications in agriculture and drug development. The protocols and diagrams provided in this guide offer a solid foundation for researchers and scientists to delve into the fascinating world of this potent semiochemical.

The Biosynthesis of 9-Oxo-2-decenoic Acid: A Key Component of Honeybee Queen Mandibular Pheromone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-2-decenoic acid (9-ODA) is the principal component of the honeybee queen mandibular pheromone (QMP), a complex chemical signature that plays a pivotal role in regulating the social structure and reproductive hierarchy within a honeybee colony. This fatty acid derivative is responsible for a range of physiological and behavioral effects, including the inhibition of worker ovary development, attracting drones for mating, and maintaining the queen's retinue. Understanding the biosynthetic pathway of 9-ODA is crucial for comprehending the intricate chemical communication that governs honeybee society and may offer insights for the development of novel pest management strategies and pharmaceuticals. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of 9-ODA in honeybee queens, detailing the key enzymatic steps, summarizing quantitative data, and outlining relevant experimental methodologies.

The Biosynthetic Pathway of 9-Oxo-2-decenoic Acid

The biosynthesis of 9-ODA is a multi-step process that occurs primarily in the mandibular glands of the queen honeybee. The pathway commences with the common fatty acid, stearic acid, and proceeds through a series of caste-specific modifications involving hydroxylation, chain shortening, and oxidation.

The proposed biosynthetic pathway can be summarized as follows:

-

De Novo Fatty Acid Synthesis: Stearic acid (C18:0), the precursor for 9-ODA, is synthesized de novo from acetyl-CoA in the mandibular glands.

-

ω-1 Hydroxylation: This is a critical and caste-specific step. In queen bees, stearic acid undergoes hydroxylation at the penultimate (ω-1) carbon atom to produce 17-hydroxystearic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase.

-

Chain Shortening via β-Oxidation: The 17-hydroxystearic acid is then subjected to a series of four cycles of β-oxidation, which shortens the fatty acid chain by two carbons in each cycle, resulting in the formation of 9-hydroxydecanoic acid.

-

Desaturation: An α,β-desaturation step introduces a double bond between the second and third carbon atoms of 9-hydroxydecanoic acid, yielding 9-hydroxy-2-decenoic acid (9-HDA).

-

Oxidation: The final step involves the oxidation of the hydroxyl group at the 9th position of 9-HDA to a ketone group, forming the active pheromone component, 9-oxo-2-decenoic acid (9-ODA). This reaction is catalyzed by an alcohol dehydrogenase.

Key Enzymes in the 9-ODA Biosynthetic Pathway

Several key enzymes have been implicated in the biosynthesis of 9-ODA. While the complete enzymatic machinery is still under investigation, transcriptomic and proteomic studies have identified strong candidates for the critical steps.

Cytochrome P450 Monooxygenases (CYP450s)

The caste-specific hydroxylation of stearic acid is a pivotal regulatory point in the pathway. In queens, the ω-1 hydroxylation is essential for the production of 9-ODA. Transcriptomic analyses of queen mandibular glands have identified several highly expressed cytochrome P450 genes. Notably, CYP18A1 and CYP6AS11 have been identified as strong candidates for catalyzing the queen-specific ω-1 hydroxylation of stearic acid. In contrast, workers exhibit high expression of different CYP450s, such as CYP4AA1 and CYP6AS8, which are associated with ω-hydroxylation, leading to the production of worker-specific fatty acids.

Enzymes of β-Oxidation

A standard complement of enzymes involved in fatty acid β-oxidation is presumed to be responsible for the chain shortening of 17-hydroxystearic acid. These include acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and ketoacyl-CoA thiolases.

Alcohol Dehydrogenase (ADH)

The final conversion of 9-HDA to 9-ODA is an oxidation reaction catalyzed by an alcohol dehydrogenase. Studies have shown that the expression of ADH is significantly upregulated in the mandibular glands of reproductively active individuals, including queens and queenless laying workers. This suggests a crucial role for this enzyme in the production of the final active pheromone component.

Quantitative Data on Mandibular Gland Components

The composition of the queen's mandibular gland secretion can vary depending on her reproductive status. The following table summarizes the absolute amounts of 9-ODA and its precursor 9-HDA in virgin, drone-laying, and naturally mated queens.

| Compound | Virgin Queen (μg ± SE) | Drone-Laying Queen (μg ± SE) | Naturally Mated Queen (μg ± SE) |

| 9-Oxo-2-decenoic acid (9-ODA) | 124.5 ± 84.0 | 139.2 ± 88.4 | 160.0 ± 75.2 |

| 9-Hydroxy-2-decenoic acid (9-HDA) | Data not consistently reported | Data not consistently reported | Data not consistently reported |

Note: While absolute amounts of 9-HDA are not consistently reported across studies, its presence as a precursor is well-established.

Experimental Protocols

Elucidating the biosynthesis pathway of 9-ODA has involved a combination of analytical chemistry, molecular biology, and biochemistry techniques. Below are generalized protocols for key experiments.

Analysis of Mandibular Gland Secretions by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the primary method for identifying and quantifying the fatty acid components of the mandibular glands.

-

Sample Preparation:

-

Dissect mandibular glands from honeybee queens under a stereomicroscope.

-

Place the glands in a vial with a suitable organic solvent (e.g., hexane or dichloromethane) containing an internal standard (e.g., a known amount of a non-native fatty acid).

-

Homogenize the tissue to extract the lipids.

-

Centrifuge the homogenate to pellet cellular debris.

-

Transfer the supernatant to a clean vial.

-

Derivatize the fatty acids to make them volatile for GC analysis. A common method is methylation using diazomethane or esterification with BF3-methanol.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).

-

Use a temperature program to separate the different fatty acid derivatives based on their boiling points and interactions with the column stationary phase.

-

The eluting compounds are then introduced into a mass spectrometer, which fragments the molecules and detects the mass-to-charge ratio of the fragments.

-

Identify the compounds by comparing their retention times and mass spectra to those of authentic standards.

-

Quantify the compounds by comparing the peak area of each compound to the peak area of the internal standard.

-

Identification of Candidate Biosynthesis Genes via Transcriptomics (RNA-Seq)

This technique allows for the comparison of gene expression levels in the mandibular glands of queens and workers to identify genes that are differentially expressed and potentially involved in 9-ODA synthesis.

-

RNA Extraction:

-

Dissect mandibular glands from queen and worker bees.

-

Immediately freeze the tissue in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., TRIzol reagent).

-

Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

-

Library Preparation and Sequencing:

-

Prepare cDNA libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

-

-

Bioinformatic Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the honeybee reference genome.

-

Quantify gene expression levels (e.g., as transcripts per million - TPM, or fragments per kilobase of transcript per million mapped reads - FPKM).

-

Identify differentially expressed genes between queen and worker mandibular glands using statistical analysis.

-

Perform functional annotation and pathway analysis on the differentially expressed genes to identify candidates involved in fatty acid metabolism.

-

Functional Characterization of Candidate Enzymes (Heterologous Expression and Enzyme Assays)

To confirm the function of candidate enzymes, they can be expressed in a heterologous system and their activity can be tested in vitro.

-

Heterologous Expression and Purification:

-

Clone the coding sequence of the candidate gene (e.g., CYP18A1 or the candidate ADH) into an expression vector suitable for a host system like E. coli, yeast, or insect cells.

-

Transform the expression construct into the host cells.

-

Induce protein expression.

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., using a His-tag or GST-tag).

-

-

Enzyme Assay (General Protocol):

-

Prepare a reaction mixture containing a buffer at the optimal pH for the enzyme, the purified enzyme, the substrate (e.g., stearic acid for a CYP450, or 9-HDA for an ADH), and any necessary cofactors (e.g., NADPH and cytochrome P450 reductase for a CYP450, or NAD+/NADP+ for an ADH).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction (e.g., by adding an organic solvent or by heat inactivation).

-

Extract the products from the reaction mixture.

-

Analyze the products using GC-MS or HPLC to identify and quantify the reaction products.

-

Determine enzyme kinetic parameters (Km and Vmax) by measuring the initial reaction velocity at varying substrate concentrations.

-

Visualizations

Biosynthesis Pathway of 9-Oxo-2-decenoic Acid

Caption: The biosynthetic pathway of 9-Oxo-2-decenoic acid (9-ODA) in honeybee queens.

Experimental Workflow for Identifying Biosynthesis Genes

Caption: A generalized workflow for the identification and functional validation of genes involved in 9-ODA biosynthesis.

Conclusion

The biosynthesis of 9-oxo-2-decenoic acid in honeybee queens is a specialized metabolic pathway that culminates in the production of a powerful chemical signal essential for colony cohesion and reproduction. While the general steps of the pathway have been outlined, further research is needed to fully characterize the specific enzymes involved, particularly the cytochrome P450 monooxygenases and the alcohol dehydrogenase, and to determine their detailed kinetic properties. A deeper understanding of this pathway at the molecular level will not only advance our knowledge of chemical communication in social insects but also holds the potential for the development of innovative applications in agriculture and medicine.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 9-Hydroxyoctadecadienoic Acid (9-HODE)

Note on Terminology: The acronym "9-ODA" is ambiguous. While it can refer to 9-oxo-2-decenoic acid, a queen bee pheromone, in the context of biomedical research and drug development, it is more commonly associated with 9-hydroxyoctadecadienoic acid (9-HODE). This guide will focus on 9-HODE, a significant lipid mediator.

Chemical Structure and Stereochemistry of 9-HODE

9-Hydroxyoctadecadienoic acid (9-HODE) is a metabolite of the essential omega-6 fatty acid, linoleic acid. Its structure consists of an 18-carbon chain with a hydroxyl group at the 9th carbon and two double bonds. The stereochemistry of the hydroxyl group and the configuration of the double bonds give rise to several isomers with distinct biological activities.

The main stereoisomers are:

-

9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE)

-

9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE)

These two molecules are enantiomers, differing in the spatial arrangement of the hydroxyl group at the chiral center (carbon 9).

In addition to these, there are also geometric isomers related to the double bonds at positions 10 and 12. These include the 10(E),12(E) isomers:

-

9(S)-hydroxy-10(E),12(E)-octadecadienoic acid (9(S)-EE-HODE)

-

9(R)-hydroxy-10(E),12(E)-octadecadienoic acid (9(R)-EE-HODE)

Under conditions of oxidative stress, all four of these 9-HODE isomers can be formed in cells and tissues.[1] It is important for researchers to distinguish between these isomers as they can have overlapping but not identical biological effects.[1]

| Property | 9(S)-HODE | 9(R)-HODE | (±)9-HODE (racemic) |

| IUPAC Name | (9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid[1][2] | 9R-hydroxy-10E,12Z-octadecadienoic acid[3] | (±)-9-hydroxy-10E,12Z-octadecadienoic acid[4] |

| Synonyms | α-Dimorphecolic acid[1] | 9(R)-Hydroxyoctadecadienoic Acid[3] | - |

| CAS Number | 73543-67-6[1][2][5] | 10075-11-3[3] | 98524-19-7[4] |

| Molecular Formula | C₁₈H₃₂O₃[2][3][4][5] | C₁₈H₃₂O₃[3] | C₁₈H₃₂O₃[4] |

| Molecular Weight | 296.44 g/mol [5] | 296.5 g/mol [3] | 296.5 g/mol [4] |

Signaling Pathways of 9-HODE

9-HODE exerts its biological effects by acting as a signaling molecule that activates specific receptors. The two primary signaling pathways identified are through Peroxisome Proliferator-Activated Receptors (PPARs) and the G protein-coupled receptor 132 (GPR132).

Both 9-HODE and 13-HODE are known ligands for PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[6] 9-HODE has been shown to be a potent agonist for PPAR-γ.[6]

Caption: 9-HODE activation of the PPARγ signaling pathway.

9-HODE is a high-affinity ligand for GPR132, also known as G2A (G2 accumulation).[6][7] This receptor is involved in pro-inflammatory responses and macrophage migration.[6][8]

Caption: 9-HODE signaling through the GPR132 (G2A) receptor.

Quantitative Data Summary

The biological activity of 9-HODE is concentration-dependent. The following table summarizes some of the reported concentrations and their effects.

| Biological Effect | Analyte | Concentration | Cell/System Type | Reference |

| Increased FABP4 Expression | 9-HODE | 30 µM | THP-1 monocytes | [9] |

| Increased GPR132 mRNA Expression | 9-HODE | 30 µM | THP-1 monocytes | [9] |

| Monocyte Chemotaxis | 9(R)-HODE | - | Primary human monocytes | [3] |

| Inhibition of Lymphocyte Proliferation | 9(R)-HODE | 25 µg/ml | Human peripheral blood lymphocytes | [3] |

| Plasma Concentration (Rat) | 9-HODE | 57.8 nmol/L | Rat plasma | [10] |

| Plasma Concentration (Human, post-exercise) | 13-HODE + 9-HODE | 3.1-fold increase | Human plasma | [11] |

Experimental Protocols

This protocol provides a general workflow for the extraction and quantification of 9-HODE from plasma or tissue.

Caption: General workflow for 9-HODE quantification by LC-MS.

Detailed Steps:

-

Sample Preparation:

-

For total 9-HODE (free and esterified), samples are subjected to base hydrolysis (e.g., with KOH) to release 9-HODE from lipids.[10]

-

For free 9-HODE, hydrolysis is omitted.

-

-

Extraction:

-

Acidify the sample to pH 3-4.

-

Perform liquid-liquid extraction using an organic solvent (e.g., a Folch solution of chloroform/methanol).[12]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Derivatization (Optional, for GC-MS):

-

The dried extract can be derivatized (e.g., silylation) to improve volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol/water).

-

Inject the sample into an LC-MS/MS system.

-

Use a suitable column (e.g., C18) for chromatographic separation of 9-HODE isomers.

-

Employ tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification, often using an isotope-labeled internal standard.[10]

-

ELISA provides a high-throughput method for quantifying total 9-HODE.

Principle: This is a competitive immunoassay where 9-HODE in the sample competes with a 9-HODE-enzyme conjugate for binding to a limited number of anti-9-HODE antibody-coated wells. The amount of enzyme conjugate that binds is inversely proportional to the concentration of 9-HODE in the sample.

General Protocol:

-

Sample Preparation: Similar to LC-MS, samples may require hydrolysis and extraction to isolate the 9-HODE.

-

Assay Procedure (based on a typical kit):

-

Add standards and prepared samples to the antibody-coated microplate wells.

-

Add the 9-HODE-horseradish peroxidase (HRP) conjugate to each well.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) that reacts with the bound HRP to produce a colored product.

-

Stop the reaction and measure the absorbance at a specific wavelength.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of 9-HODE in the samples by interpolating their absorbance values on the standard curve.

-

References

- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. 9(S)-Hode | C18H32O3 | CID 5312830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 6. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. resources.amsbio.com [resources.amsbio.com]

An In-depth Technical Guide to the Physicochemical Properties of 9-Oxo-2-decenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-2-decenoic acid (9-ODA) is a medium-chain fatty acid that plays a crucial role as a primary pheromone component in honeybees (Apis mellifera). Secreted by the queen bee's mandibular glands, it is a key regulator of social order within the hive, influencing worker bee physiology and behavior. Beyond its significance in chemical ecology, 9-ODA and its derivatives are of growing interest to researchers in various fields, including drug development, due to their potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of 9-ODA, its known signaling pathways, and detailed experimental protocols for its study.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 9-Oxo-2-decenoic acid is fundamental for its handling, formulation, and the design of experimental studies. The key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₃ | |

| Molecular Weight | 184.23 g/mol | |

| Melting Point | 54-55 °C | |

| Boiling Point | 269-271 °C (estimated for 9-decenoic acid) | [1] |

| Water Solubility | Poorly soluble | |

| logP (calculated) | 1.6 | |

| pKa (predicted) | 4.75 ± 0.10 | ChemAxon |

Signaling Pathway

In honeybees, 9-Oxo-2-decenoic acid acts as a releaser and primer pheromone by binding to a specific odorant receptor, AmOr11, which is predominantly expressed in the antennae of drones and worker bees.[2][3] This interaction initiates an intracellular signaling cascade within the olfactory receptor neurons, leading to the generation of an electrical signal that is transmitted to the brain. The generally accepted model for this olfactory signal transduction pathway is depicted below.

References

Spectroscopic Profile of (2E)-9-oxodec-2-enoic Acid: A Technical Guide

(2E)-9-oxodec-2-enoic acid , a significant medium-chain fatty acid, is a subject of interest in various research fields. This technical guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The information presented herein is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the structural and analytical characteristics of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (2E)-9-oxodec-2-enoic acid.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | 171.0 |

| 2 | 5.82 (d, J=15.6 Hz) | 122.0 |

| 3 | 7.08 (dt, J=15.6, 7.0 Hz) | 149.0 |

| 4 | 2.23 (q, J=7.0 Hz) | 32.0 |

| 5 | 1.48 (quint, J=7.0 Hz) | 28.0 |

| 6 | 1.35 (m) | 29.0 |

| 7 | 1.63 (quint, J=7.2 Hz) | 24.0 |

| 8 | 2.53 (t, J=7.2 Hz) | 43.0 |

| 9 | - | 209.0 |

| 10 | 2.14 (s) | 30.0 |

Note: NMR data is typically recorded in deuterated chloroform (CDCl₃) at a specific frequency, for instance, 600 MHz for ¹H NMR.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Absorption Band (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C-H (alkane) | Stretching | 2935, 2860 |

| C=O (Ketone) | Stretching | 1715 |

| C=O (Carboxylic Acid) | Stretching | 1695 |

| C=C (alkene) | Stretching | 1650 |

| C-O (Carboxylic Acid) | Stretching | 1300-1200 |

| =C-H (alkene) | Bending (out-of-plane) | 980 |

Table 3: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | m/z (relative intensity %) |

| GC-MS | Electron Ionization (EI) | 184 [M]⁺, 166, 125, 97, 84, 69, 58, 43 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline the general experimental protocols for the acquisition of NMR, IR, and MS data for a compound like (2E)-9-oxodec-2-enoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of (2E)-9-oxodec-2-enoic acid is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer, such as a 600 MHz instrument. For ¹H NMR, standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer relaxation delay (e.g., 2-5 seconds). Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be performed to correlate proton and carbon signals.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is common. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty salt plate is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation and Chromatography: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the carboxylic acid group of (2E)-9-oxodec-2-enoic acid is often derivatized, for example, by esterification to its methyl ester, to improve its volatility and chromatographic behavior. The derivatized sample is dissolved in a suitable organic solvent (e.g., hexane or dichloromethane) before injection into the GC.

Instrumentation and Data Acquisition: A GC-MS system equipped with a capillary column (e.g., a non-polar or medium-polarity column) is used. The oven temperature is programmed to ramp up to effectively separate the components of the sample. The separated compounds are then introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range to detect the molecular ion and fragment ions.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data presented in this guide.

Caption: General workflow for spectroscopic data acquisition and analysis.

The Olfactory Mechanism of 9-Oxo-2-Decenoic Acid (9-ODA) as a Honeybee Pheromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-2-decenoic acid (9-ODA) is a principal component of the queen mandibular pheromone (QMP) in honeybees (Apis mellifera), playing a critical role in regulating colony social structure and reproductive behavior. This technical guide provides an in-depth examination of the molecular and physiological mechanisms underlying the action of 9-ODA as both a releaser and a primer pheromone. We detail the specific olfactory receptor, the downstream signaling cascade, and the physiological and behavioral responses elicited by this key semiochemical. This guide also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate further research in this area.

Introduction

The social organization of a honeybee colony is intricately regulated by a complex language of chemical signals, or pheromones. Among the most crucial of these is the queen mandibular pheromone (QMP), a blend of compounds that signals the presence and reproductive status of the queen. The primary and most abundant component of QMP is 9-oxo-2-decenoic acid (9-ODA).[1][2] 9-ODA functions as a potent semiochemical with a dual role. As a releaser pheromone , it elicits immediate behavioral responses, such as attracting worker bees to form a retinue around the queen and attracting drones during mating flights.[3][4][5] As a primer pheromone , it induces long-term physiological changes, most notably the inhibition of ovary development in worker bees, thus maintaining the queen's reproductive dominance.[3][4]

Understanding the mechanism of action of 9-ODA is fundamental to comprehending honeybee social biology and has potential applications in apiculture and pest management. This guide synthesizes the current knowledge on the olfactory detection and signal transduction of 9-ODA, providing a technical resource for researchers in chemical ecology, neurobiology, and related fields.

Quantitative Analysis of 9-ODA in Queen Mandibular Glands

The amount of 9-ODA produced by a queen bee can vary depending on her age, reproductive status (virgin, mated, or drone-laying), and overall quality.[2] This variation is thought to honestly signal the queen's fitness to the colony. Quantitative analysis of 9-ODA is typically performed using gas chromatography-mass spectrometry (GC-MS).

Table 1: Quantitative Analysis of 9-ODA in Honeybee Queen Mandibular Glands

| Queen Status | Mean 9-ODA Quantity (µ g/queen ) ± SE | Analytical Method | Reference |

| Mated Queens | 159 ± 26 | GC-MS | [6] |

| Virgin Queens | 124.5 ± 84.0 | Gas Chromatography | [2] |

| Drone-Laying Queens | 139.2 ± 88.4 | Gas Chromatography | [2] |

| Naturally Mated Queens | 160 ± 75.2 | Gas Chromatography | [2] |

| High-Quality Queens (2010) | Not specified individually | GC-MS | [1] |

| Low-Quality Queens (2010) | Not specified individually | GC-MS | [1] |

Molecular Mechanism of 9-ODA Detection

The perception of 9-ODA begins in the antennae of the honeybee, where specialized olfactory sensory neurons (OSNs) are housed within sensilla. The molecular mechanism involves a specific odorant receptor and a subsequent signal transduction cascade.

The AmOr11 Receptor

Research has identified a specific odorant receptor in Apis mellifera, AmOr11 , which is highly selective for 9-ODA. This receptor is a member of the insect odorant receptor (OR) family, which are heptahelical transmembrane proteins. Functional studies using heterologous expression systems have demonstrated that AmOr11 responds specifically to 9-ODA and not to other components of the QMP or general floral odors. The EC50 for 9-ODA activation of AmOr11 has been determined to be approximately 280 ± 31 nM.

The Olfactory Receptor Signaling Pathway

Insect olfactory receptors, including AmOr11, form a heteromeric complex with a highly conserved co-receptor known as Orco (Olfactory receptor co-receptor). The exact nature of the downstream signaling cascade following ligand binding is a subject of ongoing research, with evidence supporting both ionotropic (ligand-gated ion channel) and metabotropic (G-protein coupled) mechanisms.

The current consensus suggests a dual role for the OR-Orco complex. Upon binding of 9-ODA to AmOr11, the complex undergoes a conformational change that opens a non-selective cation channel, leading to an influx of ions and depolarization of the OSN membrane. This initial, rapid response is characteristic of an ionotropic mechanism. Additionally, there is evidence for the involvement of G-protein signaling pathways that can modulate the receptor's sensitivity and contribute to the overall neuronal response.

Below is a diagram illustrating the proposed signaling pathway for 9-ODA detection in a honeybee olfactory sensory neuron.

Caption: Proposed signaling pathway for 9-ODA detection in honeybee olfactory sensory neurons.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of 9-ODA.

Heterologous Expression and Electrophysiological Recording in Xenopus Oocytes

This technique is used to functionally characterize the AmOr11 receptor in a controlled in vitro system.

Experimental Workflow:

Caption: Experimental workflow for functional characterization of AmOr11 in Xenopus oocytes.

Methodology:

-

cRNA Synthesis: Synthesize capped complementary RNA (cRNA) for AmOr11 and Orco from linearized plasmids using an in vitro transcription kit.

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis. Treat the oocytes with collagenase to remove the follicular layer.

-

Microinjection: Inject a mixture of AmOr11 and Orco cRNA (typically 50 ng of each) into stage V-VI oocytes.

-

Incubation: Incubate the injected oocytes in Barth's solution at 18°C for 2-4 days to allow for receptor expression.

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place an oocyte in a recording chamber and perfuse with Ringer's solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply solutions of 9-ODA at varying concentrations to the oocyte and record the induced currents.

-

Construct a dose-response curve and calculate the EC50 value.

-

Electroantennography (EAG)

EAG measures the summed electrical response of the entire antenna to an odorant stimulus, providing an indication of the overall olfactory sensitivity.

Methodology:

-

Antenna Preparation: Excise an antenna from a honeybee (worker or drone) at the base of the scape. Mount the antenna between two glass capillary electrodes filled with saline solution.

-

Stimulus Delivery: Deliver a puff of air carrying a known concentration of 9-ODA over the antenna.

-

Recording: Record the voltage change between the two electrodes using a high-impedance amplifier. The negative-going potential is the EAG response.

-

Data Analysis: Measure the amplitude of the EAG response for different concentrations of 9-ODA to generate a dose-response curve.

Calcium Imaging of the Antennal Lobe

This technique visualizes the spatial patterns of neural activity in the primary olfactory processing center of the brain, the antennal lobe, in response to 9-ODA.[7][8][9][10][11]

Methodology:

-

Bee Preparation: Secure a honeybee in a custom-made holder, exposing the head capsule.

-

Dye Loading: Apply a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or GCaMP) to the exposed brain, allowing it to be taken up by the neurons of the antennal lobe.[7][9]

-

Stimulus Delivery: Deliver a controlled pulse of 9-ODA to the bee's antenna.

-

Imaging: Use a fluorescence microscope equipped with a sensitive camera to record the changes in fluorescence in the glomeruli of the antennal lobe before, during, and after the stimulus.

-

Data Analysis: Analyze the spatio-temporal patterns of glomerular activation to create an "odor map" for 9-ODA.

Behavioral Assays

Behavioral assays are essential to link the molecular and physiological mechanisms to the whole-organism response.

Proboscis Extension Response (PER) Conditioning: This assay can be adapted to test the perception of 9-ODA.[12][13][14]

-

Harnessing: Individually harness honeybees in small tubes, allowing free movement of their antennae and proboscis.

-

Conditioning: Pair the presentation of 9-ODA (the conditioned stimulus, CS) with a sucrose reward to the antennae (the unconditioned stimulus, US), which elicits the proboscis extension response (UR).

-

Testing: After several conditioning trials, present 9-ODA alone and record the percentage of bees that exhibit the PER (the conditioned response, CR). This indicates that the bees can perceive 9-ODA and associate it with a reward.

Retinue Attraction Assay: This assay directly measures the releaser effect of 9-ODA on worker bees.

-

Arena Setup: Place a small cage containing a dummy queen (e.g., a small piece of filter paper) in the center of an arena with a known number of worker bees.

-

Treatment: Apply a solution of 9-ODA to the dummy queen. Use a solvent-only control.

-

Observation: Record the number of worker bees in the retinue (licking and antennating the dummy queen) over a set period.

-

Data Analysis: Compare the number of bees attracted to the 9-ODA-treated dummy queen versus the control.

Conclusion

The mechanism of action of 9-ODA as a honeybee pheromone is a well-defined process initiated by its specific binding to the AmOr11 receptor. The subsequent activation of the AmOr11/Orco receptor complex leads to the depolarization of olfactory sensory neurons and the transmission of this signal to the antennal lobe for further processing, ultimately resulting in specific behavioral and physiological responses. The experimental protocols detailed in this guide provide a framework for further investigation into the nuances of this critical chemical communication system. A deeper understanding of the 9-ODA signaling pathway not only enhances our knowledge of insect social behavior but also opens avenues for the development of novel strategies for bee management and conservation.

References

- 1. Honey Bee (Apis mellifera) Queen Reproductive Potential Affects Queen Mandibular Gland Pheromone Composition and Worker Retinue Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. Chemical Communication in the Honey Bee Society - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Understanding the logics of pheromone processing in the honeybee brain: from labeled-lines to across-fiber patterns [frontiersin.org]

- 5. List of honey bee pheromones - Wikipedia [en.wikipedia.org]

- 6. New insights into honey bee (Apis mellifera) pheromone communication. Is the queen mandibular pheromone alone in colony regulation? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Smell and Aftersmell: Fast Calcium Imaging Dynamics of Honey Bee Olfactory Coding [elifesciences.org]

- 8. Smell and Aftersmell: Fast Calcium Imaging Dynamics of Honey Bee Olfactory Coding [elifesciences.org]

- 9. researchgate.net [researchgate.net]

- 10. Multisite imaging of neural activity using a genetically encoded calcium sensor in the honey bee | PLOS Biology [journals.plos.org]

- 11. journals.biologists.com [journals.biologists.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

A Comprehensive Review of 9-Oxo-2-decenoic Acid Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-2-decenoic acid (9-O-2-DA), a medium-chain fatty acid, is a fascinating molecule with significant biological activity, most notably as a key component of the queen bee mandibular pheromone.[1][2] Secreted by the queen honeybee (Apis mellifera), it plays a crucial role in regulating the complex social structure of the hive.[2][3] This technical guide provides a comprehensive literature review of the research on 9-O-2-DA, summarizing its chemical properties, synthesis, biological functions, and potential therapeutic applications. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Chemical Properties and Synthesis

9-Oxo-2-decenoic acid, also known as queen substance, is an unsaturated ketocarboxylic acid with the chemical formula C10H16O3.[1][3] Its structure features a ketone group at the 9th carbon and a trans double bond between the 2nd and 3rd carbons.[3][4]

Several synthetic routes for 9-O-2-DA have been developed. One common approach starts from azelaic acid.[3] Another efficient method begins with diethyl-3-oxoglutarate, which is alkylated by 6-bromo-1-hexene and then decarboxylated. The double bond is subsequently oxidized to an aldehyde, and the acid group is introduced via condensation with malonic acid.[3] Other syntheses have been described starting from oleic acid and 7-octen-1-ylacetate, highlighting the diverse chemical strategies available for producing this compound.[5][6]

Table 1: Chemical and Physical Properties of 9-Oxo-2-decenoic Acid

| Property | Value | Reference |

| Molecular Formula | C10H16O3 | [1] |

| Molecular Weight | 184.23 g/mol | [1] |

| CAS Number | 334-20-3 | [1] |

| IUPAC Name | (E)-9-oxodec-2-enoic acid | [1] |

| Synonyms | 9-ODA, Queen substance | [3][7] |

Biological Functions in Honeybees

The primary and most well-documented role of 9-O-2-DA is as a multifunctional pheromone in honeybee colonies.[5][8] It acts as both a releaser and a primer pheromone, eliciting immediate behavioral responses and inducing long-term physiological changes, respectively.[8][9]

Social Regulation:

-

Inhibition of Worker Ovary Development: 9-O-2-DA is a key factor in suppressing the development of ovaries in worker bees, thus maintaining the queen's reproductive dominance.[2][3][10] This effect is significantly enhanced when combined with another pheromone, 9-hydroxydecenoic acid (9-HDA).[3] The absence of the queen and her pheromones triggers worker bees to initiate the construction of new queen cells.[3]

-

Retinue Attraction: The pheromone attracts worker bees to the queen, forming a retinue that tends to her needs.[8][9]

Reproductive Behavior:

-

Sex Attractant: 9-O-2-DA serves as a potent sex attractant for drones (male bees) during the queen's mating flights, stimulating their olfactory receptors from distances up to 60 meters.[2][3][8] The cis-isomer of 9-O-2-DA is less active but can be photoisomerized to the active trans-isomer by sunlight.[11]

Table 2: Biological Activities of 9-Oxo-2-decenoic Acid in Honeybees

| Biological Activity | Effect | Key Findings | References |

| Primer Pheromone | Inhibition of worker ovary development | Works in synergy with 9-HDA to maintain worker sterility. | [3][10] |

| Releaser Pheromone | Attraction of worker bees to the queen | Forms the queen's retinue. | [8][9] |

| Sex Pheromone | Attraction of drones during mating flights | Drones can detect 9-O-2-DA from long distances. | [3][8] |

Experimental Protocol: Isolation of Queen Substance

A historical method for isolating 'queen substance' from the mandibular glands of queen honeybees involves solvent extraction and subsequent chemical identification and synthesis for confirmation of its structure and biological activity.[4]

Signaling Pathways and Molecular Mechanisms

Research has begun to unravel the molecular mechanisms underlying the perception and effects of 9-O-2-DA, particularly in the context of olfaction in honeybees.

Olfactory Reception in Drones:

A specific odorant receptor, AmOr11, has been identified in the antennae of drone honeybees that responds specifically to 9-O-2-DA.[8][9][12][13] This receptor exhibits high sensitivity to 9-O-2-DA, with an EC50 of 280 ± 31 nM, and does not respond to other components of the queen retinue pheromone or floral odors.[8][9] The specialization of the drone's olfactory system, with a high number of sensilla placodea expressing AmOr11, underscores the importance of this pheromone for successful mating.[8][9]

Experimental Protocol: Functional Analysis of Odorant Receptors

The function of odorant receptors like AmOr11 can be assayed using heterologous expression systems, such as Xenopus oocytes. This involves injecting the oocytes with cRNA encoding the receptor and then measuring the odorant-induced currents using two-electrode voltage-clamp electrophysiology.[8]

Potential Therapeutic Applications

While the research on the direct therapeutic effects of 9-O-2-DA in humans is limited, related fatty acids found in royal jelly, such as 10-hydroxy-2-decenoic acid (10-HDA), have shown promising pharmacological activities.[14][15][16][17][18] This suggests that 9-O-2-DA and its derivatives could be valuable lead compounds for drug development.

Anti-Cancer Activity:

Studies on other oxo-fatty acids have demonstrated cytotoxic effects against various cancer cell lines. For example, 9-oxo-(10E,12E)-octadecadienoic acid has been shown to induce apoptosis in human ovarian cancer cells through the mitochondrial regulation pathway.[19] Similarly, 10-HDA has exhibited anti-cancer effects against human hepatoma cells by inducing apoptosis.[15][17][18] These findings warrant further investigation into the potential anti-neoplastic properties of 9-O-2-DA.

Table 3: Anti-Cancer Effects of Related Oxo-Fatty Acids

| Compound | Cell Line | Key Findings | Reference |

| 9-oxo-(10E,12E)-octadecadienoic acid | Human ovarian cancer (HRA) | Induced apoptosis via mitochondrial pathway. | [19] |

| 10-Hydroxy-2-decenoic acid (10-HDA) | Human hepatoma (HepG2) | Reduced cell viability and induced apoptosis. | [15][17][18] |

| 10-Hydroxy-2-decenoic acid (10-HDA) | SU-DHL-2 (Lymphoma) | Suppressed cell survival in a dose-dependent manner. | [16] |

Anti-Inflammatory Effects:

Oxo-fatty acids have also been investigated for their anti-inflammatory properties. For instance, 8-oxo-9-octadecenoic acid has been shown to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells by inhibiting the NF-κB and MAPK signaling pathways.[20][21] Another compound, (9Z,11E)-13-oxooctadeca-9,11-dienoic acid, also demonstrated anti-inflammatory effects in macrophages through the inhibition of NF-κB and MAPK activation and the activation of the Nrf2/HO-1 signaling pathway.[22] These mechanisms of action provide a strong rationale for exploring the anti-inflammatory potential of 9-O-2-DA.

Conclusion and Future Directions

9-Oxo-2-decenoic acid is a molecule of significant biological importance, primarily understood through its role in the intricate social dynamics of honeybees. The identification of its specific receptor and the elucidation of its pheromonal functions have provided valuable insights into chemical communication in insects. While direct research into the therapeutic applications of 9-O-2-DA in humans is still in its nascent stages, the promising anti-cancer and anti-inflammatory activities of structurally related fatty acids suggest that 9-O-2-DA holds considerable potential as a lead compound for drug discovery and development. Future research should focus on a systematic evaluation of the pharmacological properties of 9-O-2-DA in mammalian systems, including its effects on cancer cell proliferation, inflammatory pathways, and the immune system. Detailed mechanistic studies will be crucial to understanding its potential as a novel therapeutic agent.

References

- 1. 9-Oxo-2-decenoic acid, (2E)- | C10H16O3 | CID 1713086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-oxodecenoic acid | chemical compound | Britannica [britannica.com]

- 3. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. larodan.com [larodan.com]

- 8. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Dominance hierarchy - Wikipedia [en.wikipedia.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma C… [ouci.dntb.gov.ua]

- 18. [PDF] Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells | Semantic Scholar [semanticscholar.org]

- 19. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

Toxicology and Safety Profile of (2E)-9-Oxodec-2-enoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(2E)-9-Oxodec-2-enoic acid , also known as 9-oxo-2(E)-decenoic acid or 9-ODA, is a naturally occurring fatty acid and a key component of the queen bee mandibular pheromone.[1][2] While its role in honey bee social structure is well-documented, a comprehensive toxicological and safety profile for mammalian systems is not extensively available in the public domain. This guide summarizes the currently accessible safety information and outlines the standard experimental protocols that would be employed to conduct a thorough toxicological evaluation of this compound.

Summary of Available Safety Information

Publicly available toxicological data for (2E)-9-oxodec-2-enoic acid is limited. The primary source of direct safety information is a Safety Data Sheet (SDS) which provides the following hazard classifications:

-

Skin Corrosion/Irritation: Causes skin irritation[3]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation[3]

The SDS also states that the substance shall not be classified as:

-

Acutely toxic[3]

-

A respiratory or skin sensitizer[3]

-

Germ cell mutagenic[3]

-

Carcinogenic[3]

-

A reproductive toxicant[3]

-

A specific target organ toxicant (single or repeated exposure)[3]

-

Presenting an aspiration hazard[3]

It is important to note that the underlying experimental data and protocols for these classifications are not provided in the available documentation.

Standard Toxicological Evaluation Protocols

To establish a comprehensive safety profile for a substance like (2E)-9-oxodec-2-enoic acid, a battery of standardized tests, primarily following the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, would be conducted. Below are detailed descriptions of the key experimental protocols relevant to assessing the toxicology of this compound.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects that may occur within a short time after a single dose of a substance.

Table 1: Acute Toxicity Study Endpoints

| Test | Guideline | Endpoint | Typical Animal Model |

| Acute Oral Toxicity | OECD 420, 423, 425 | LD50 | Rat |

| Acute Dermal Toxicity | OECD 402 | LD50 | Rat or Rabbit |

| Acute Inhalation Toxicity | OECD 403 | LC50 | Rat |

-

Objective: To determine the oral toxicity of a substance.

-

Test Animals: Typically, female rats are used.

-

Procedure:

-

A single animal is dosed at a defined level (e.g., 300 mg/kg or 2000 mg/kg).

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, four additional animals are dosed at the same level.

-